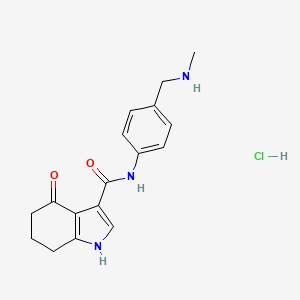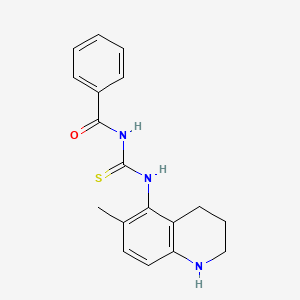
N-benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea, also known as BTU, is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTU is a thiourea derivative that has been synthesized using various methods, including the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with benzoyl isothiocyanate.
Scientific Research Applications
Chemosensing and Molecular Docking
Acylthiourea derivatives, including compounds related to N-benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea, have been synthesized and characterized for their fluorescence emission and sensing abilities. These compounds were analyzed using colorimetric, UV–visible, and fluorescence titrations. Additionally, in silico studies on anti-inflammatory, antimalarial, and anti-tuberculosis activities were conducted through molecular docking, showing good antioxidant activity (Kalaiyarasi et al., 2019).
In Vitro Cytotoxicity
Thioureas are recognized for their significance in drug research. Novel 1-benzoyl-3-methyl thiourea derivatives have been synthesized and evaluated for their in vitro cytotoxicity against HeLa cell lines, showing potent cytotoxicity which suggests their potential in anticancer activities (Ruswanto et al., 2015).
Synthesis Methods
A clean and simple synthesis procedure for benzo[f]quinolin-3-carbonyl urea and thiourea derivatives was developed, highlighting a novel approach in aqueous media catalyzed by triethylbenzylammonium chloride (TEBAC). This showcases an environmentally friendly method for synthesizing thiourea derivatives (Wang et al., 2007).
Antibacterial and Antifungal Activities
N-benzoyl-N'-alkylthioureas and their metal complexes were synthesized and characterized for their antifungal activities against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae. The study demonstrated that these compounds, depending on their structure, exhibit significant fungal growth inhibition, suggesting their potential as antifungal agents (del Campo et al., 2004).
properties
IUPAC Name |
N-[(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-9-10-15-14(8-5-11-19-15)16(12)20-18(23)21-17(22)13-6-3-2-4-7-13/h2-4,6-7,9-10,19H,5,8,11H2,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSXGRLZKOISDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

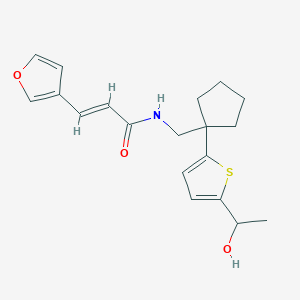
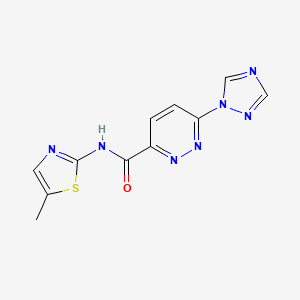

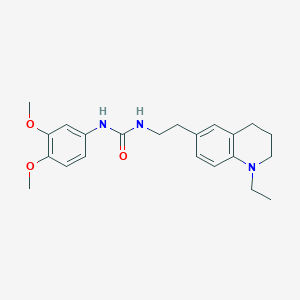
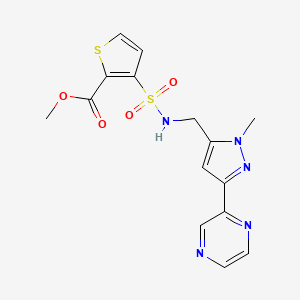
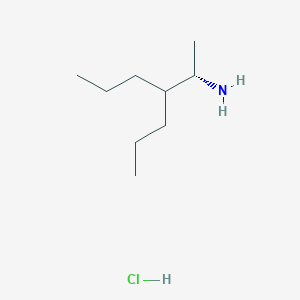
![N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2645146.png)
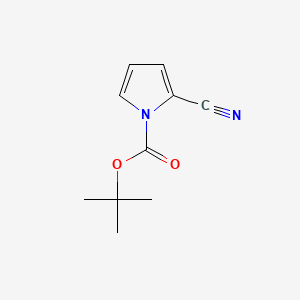
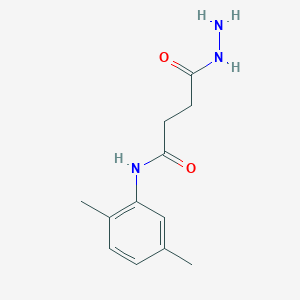
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645154.png)
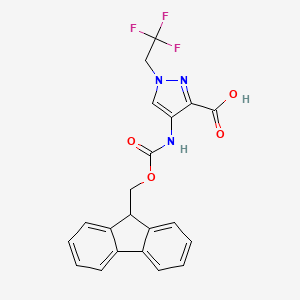
![3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645157.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2645158.png)
